1-(azetidin-3-yl)-1H-imidazole dihydrochloride

Description

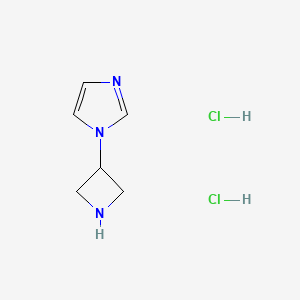

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(azetidin-3-yl)imidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-9(5-7-1)6-3-8-4-6;;/h1-2,5-6,8H,3-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSJCMAGHSVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153836-44-3 | |

| Record name | 1-(azetidin-3-yl)-1H-imidazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of the 1 Azetidin 3 Yl 1h Imidazole Scaffold

Strategies for Azetidine (B1206935) Ring Formation within the Compound Architecture

The construction of the strained 4-membered azetidine ring is a critical step in the synthesis of the target compound. Several strategies have been developed for forming this nitrogen-containing heterocycle.

One common approach involves the intramolecular cyclization of precursors containing appropriately positioned amine and leaving groups. For instance, derivatives of 1,3-diaminopropane (B46017) can undergo cyclization under acidic conditions to form the azetidine ring. Another powerful method is the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group, such as a tosylate or mesylate, on a carbon three atoms away. frontiersin.org

Lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines presents a modern and efficient route to azetidine rings. frontiersin.org For example, La(OTf)₃ can catalyze the C3-selective intramolecular aminolysis to yield the desired azetidine core in high yields. frontiersin.org This method is notable for its high regioselectivity and tolerance of various functional groups. frontiersin.org

Gold-catalyzed reactions have also been employed for the stereoselective synthesis of azetidin-3-ones, which are valuable precursors. nih.govnih.gov This involves the oxidative cyclization of chiral N-propargylsulfonamides, proceeding through an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov The resulting azetidin-3-one (B1332698) can then be further modified to introduce the desired substituents.

The photochemical Norrish-Yang cyclization of 2-amino ketones offers another pathway to 3-hydroxyazetidines, which can serve as intermediates. researchgate.net This reaction, particularly when conducted in a flow reactor, can provide good yields and high reproducibility. researchgate.net

Below is a table summarizing key strategies for azetidine ring formation:

| Method | Precursor | Key Reagents/Catalysts | Advantages |

| Intramolecular SN2 Cyclization | γ-amino alcohol or γ-halo amine | Mesyl chloride, Triethylamine | Well-established, versatile |

| Intramolecular Aminolysis of Epoxides | cis-3,4-epoxy amine | La(OTf)₃ | High yield and regioselectivity frontiersin.org |

| Gold-Catalyzed Oxidative Cyclization | N-propargylsulfonamide | Gold(I) or Gold(III) catalyst | Stereoselective, bypasses toxic diazo compounds nih.gov |

| Photochemical Norrish-Yang Cyclization | 2-amino ketone | UV light | Good yields in flow chemistry researchgate.net |

Approaches to Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is an aromatic heterocycle that can be constructed through various synthetic routes. tsijournals.comwikipedia.org A classic method is the Debus synthesis, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. tsijournals.com While versatile, this method may not be directly applicable for the specific substitution pattern required for 1-(azetidin-3-yl)-1H-imidazole.

More relevant to the target compound is the functionalization of a pre-formed imidazole ring. N-alkylation of imidazole with a suitable azetidine-containing electrophile is a direct approach. nih.gov This typically involves reacting imidazole with an azetidine derivative bearing a good leaving group at the 3-position, such as a tosylate or a halide.

The reactivity of the imidazole ring allows for various functionalization strategies. The nitrogen at the 3-position is more nucleophilic and reactive towards electrophiles. nih.gov This inherent reactivity is exploited in coupling reactions to form the desired C-N bond with the azetidine moiety.

Coupling Strategies for 1-(azetidin-3-yl)-1H-imidazole Assembly

The crucial step in assembling the final compound is the coupling of the azetidine and imidazole moieties. This is typically achieved through a nucleophilic substitution reaction where the imidazole nitrogen acts as the nucleophile and the azetidine ring contains an electrophilic center.

A common strategy involves the reaction of a protected 3-azetidinone with a suitable reagent to introduce a leaving group, followed by substitution with imidazole. Alternatively, 3-hydroxyazetidine can be converted to a sulfonate ester (e.g., mesylate or tosylate), which is then displaced by the imidazole anion.

The aza-Michael addition has also been reported as an effective method for coupling NH-heterocycles like imidazole to an azetidine scaffold. nih.gov This reaction involves the addition of imidazole to an electron-deficient alkene, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, to form the desired 3-substituted azetidine. nih.gov

A summary of coupling strategies is provided in the table below:

| Coupling Strategy | Azetidine Precursor | Imidazole Reagent | Key Conditions |

| Nucleophilic Substitution | 3-Tosyloxyazetidine or 3-Haloazetidine | Imidazole | Base (e.g., NaH) |

| Aza-Michael Addition | N-Boc-azetidin-3-ylidene)acetate | Imidazole | DBU nih.gov |

| Reductive Amination | 3-Azetidinone | Imidazole | Reducing agent (e.g., NaBH(OAc)₃) |

Advanced Synthetic Techniques and Stereoselective Synthesis

For applications requiring specific stereoisomers, stereoselective synthesis is paramount. Chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides using gold-catalyzed oxidative cyclization, yielding products with high enantiomeric excess. nih.govnih.gov The use of chiral auxiliaries, such as (R)-t-butanesulfinamide, can effectively control the stereochemistry of the azetidine ring. nih.gov

Diastereoselective approaches for the synthesis of functionalized azetidines have also been developed, for instance, through the α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile. uni-muenchen.de While not directly applied to the title compound in the provided sources, these methods highlight the potential for precise stereochemical control in azetidine synthesis.

Derivatization and Analogue Preparation for Research Purposes

The 1-(azetidin-3-yl)-1H-imidazole scaffold serves as a versatile template for the preparation of a wide range of analogues for research. Derivatization can be achieved by modifying either the azetidine or the imidazole ring.

The secondary amine of the azetidine ring is a common site for modification. It can be acylated, alkylated, or subjected to reductive amination to introduce a variety of substituents. These modifications can be used to probe the structure-activity relationships of molecules containing this scaffold.

Functionalization of the imidazole ring is also possible, although it can be more challenging due to the potential for multiple reaction sites. However, methods for the selective C-H functionalization of imidazoles are known and could be applied to introduce substituents at the C2, C4, or C5 positions.

The preparation of analogues often involves utilizing the synthetic strategies outlined in the previous sections with substituted starting materials. For example, using a substituted imidazole in the coupling reaction would lead to an analogue with a modified imidazole ring. Similarly, starting with a substituted azetidine precursor would result in an analogue with a functionalized azetidine moiety.

Investigation of Biological Activities and Molecular Mechanisms

Identification of Target Engagement and Receptor Interactions

The exploration of how 1-(azetidin-3-yl)-1H-imidazole and related structures interact with specific biological targets is crucial to understanding their pharmacological potential. Research has focused on key receptors and enzymes involved in various physiological processes.

The imidazole (B134444) ring is a core component of histamine (B1213489) and many of its receptor ligands. The histamine H3 receptor (H3R), found predominantly in the central nervous system, acts as an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters like acetylcholine and dopamine. wikipedia.org Consequently, molecules containing an imidazole ring are frequently investigated for their interaction with histamine receptors.

While the parent compound, histamine, is an agonist, many imidazole-containing synthetic ligands have been developed as H3R antagonists or inverse agonists. These compounds block the receptor's activity, leading to increased neurotransmitter release and stimulant or nootropic effects. wikipedia.org Early H3R antagonists, such as thioperamide, were imidazole-based. wikipedia.orgnih.gov However, concerns over potential toxicity and drug-drug interactions related to the imidazole ring's inhibition of cytochrome P450 enzymes led researchers to explore non-imidazole approaches. wikipedia.orgwikipedia.org

This shift has resulted in the development of successful non-imidazole H3R antagonists, which replace the imidazole core with other chemical scaffolds while retaining affinity for the receptor. nih.govnih.gov Pitolisant, the first H3R antagonist/inverse agonist to receive regulatory approval, exemplifies this approach. wikipedia.orgnih.gov The investigation of compounds like 1-(azetidin-3-yl)-1H-imidazole would be situated within this context, evaluating whether its specific structure confers agonist, antagonist, or no activity at the H3 receptor and how it compares to both traditional imidazole and newer non-imidazole ligands.

Table 1: Examples of Imidazole and Non-Imidazole Histamine H3 Receptor Ligands This table is for illustrative purposes and does not imply tested activity for 1-(azetidin-3-yl)-1H-imidazole dihydrochloride (B599025).

| Compound | Classification | Core Moiety | Primary Activity |

|---|---|---|---|

| (R)-α-methylhistamine | Research Tool | Imidazole | Agonist |

| Thioperamide | 1st Generation | Imidazole | Antagonist/Inverse Agonist |

| Ciproxifan | Research Tool | Imidazole | Antagonist/Inverse Agonist |

| Pitolisant | Approved Drug | Non-Imidazole | Antagonist/Inverse Agonist |

The structural motifs of 1-(azetidin-3-yl)-1H-imidazole suggest potential interactions with various enzyme families.

JAK Kinases: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases crucial for signaling pathways of numerous cytokines and growth factors. nih.gov Dysregulation of the JAK/STAT pathway is implicated in inflammatory diseases and cancers. researchgate.net The imidazole moiety has been successfully incorporated into potent JAK inhibitors. For instance, a series of 1-methyl-1H-imidazole derivatives were designed and optimized to be potent inhibitors of JAK2. nih.govebi.ac.uk The lead compound from this series, 19a, demonstrated high cellular activity and significant tumor growth inhibition in a xenograft model. nih.gov This highlights the potential for imidazole-containing compounds to be developed as selective kinase inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a membrane-associated enzyme that produces N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. rsc.orgescholarship.org While no direct studies link the azetidine-imidazole motif to NAPE-PLD, the development of inhibitors for this enzyme is an active area of research. The first identified small-molecule inhibitor, ARN19874, is a quinazoline sulfonamide derivative, demonstrating that diverse chemical structures can target this enzyme. rsc.orgresearchgate.net

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.govnih.gov Inhibition of MAGL increases 2-AG levels, offering a therapeutic strategy for neurological and inflammatory conditions. nih.govgoogle.com Notably, the azetidine (B1206935) scaffold is a key feature in several developed MAGL inhibitors. nih.gov Both reversible azetidinyl amides and irreversible azetidine carbamates have shown potency against this enzyme, indicating that the strained azetidine ring can be effectively utilized in designing MAGL inhibitors. nih.gov

Table 2: Representative Enzyme Inhibitors with Imidazole or Azetidine Motifs

| Enzyme Target | Compound Class | Key Moiety | Example Inhibitory Data |

|---|---|---|---|

| JAK2 | 1-methyl-1H-imidazole derivatives | Imidazole | Compound 19a: JAK2 V617F IC₅₀ = 1 nM |

| MAGL | Azetidinyl amides | Azetidine | Thiazole derivative I2: MAGL IC₅₀ = 110 nM |

Antimicrobial Research Perspectives on Related Imidazole and Azetidine Structures

Both imidazole and azetidine derivatives have been extensively investigated for antimicrobial properties. nih.govnih.gov The imidazole ring is the core of azole antifungals (e.g., miconazole, clotrimazole), which function by inhibiting the enzyme lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis. nano-ntp.com Imidazole derivatives have also demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov

Similarly, compounds featuring the azetidine ring, particularly 2-azetidinones (β-lactams), form the basis of one of the most important classes of antibiotics, including penicillins and cephalosporins. researchgate.netresearchgate.net Beyond β-lactams, other azetidine-containing molecules have shown a wide range of antimicrobial and antibacterial activities. nih.gov The combination of these two pharmacologically validated scaffolds in one molecule provides a strong rationale for investigating the antimicrobial potential of azetidine-imidazole structures. researchgate.netijsr.net

Exploration of Other Preclinical Biological Responses Associated with Azetidine-Imidazole Motifs

The unique physicochemical properties of the azetidine ring—namely its molecular rigidity and ring-strain energy—make it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule can improve metabolic stability and binding affinity. Consequently, azetidine-containing compounds have been associated with a vast array of pharmacological activities beyond antimicrobial effects, including anticancer, anti-inflammatory, analgesic, antiviral, and various central nervous system applications. nih.govresearchgate.net The imidazole ring is also a versatile component found in drugs with diverse activities. nih.gov Therefore, a hybrid molecule incorporating both motifs could plausibly exhibit a wide range of preclinical biological responses worthy of investigation.

Elucidation of Molecular Mechanisms of Action for Identified Activities

The potential biological activities of an azetidine-imidazole compound are underpinned by specific molecular mechanisms. nih.gov

For antimicrobial activity: The mechanism could involve several pathways known for these motifs. Imidazole derivatives can disrupt microbial cell membrane integrity, leading to the leakage of cellular contents. nano-ntp.com They can also inhibit essential enzymes, such as DNA gyrase and topoisomerase in bacteria or cytochrome P450-dependent enzymes in fungi. wikipedia.orgnih.gov

For enzyme inhibition: The mechanism is typically competitive binding. The imidazole ring, with its ability to act as a hydrogen bond donor and acceptor and its aromatic nature, can form key interactions with amino acid residues in an enzyme's active site. nih.gov For example, in JAK inhibition, imidazole derivatives occupy the ATP-binding pocket of the kinase domain. nih.gov

For receptor engagement: Interaction with a receptor like H3R involves the molecule fitting into a specific binding pocket. The protonated state of the imidazole ring and the basic nitrogen of the azetidine ring can form critical ionic and hydrogen bonds with acidic residues (e.g., aspartate) in the receptor, which is a common mechanism for aminergic G-protein coupled receptors. wikipedia.org

Structure Activity Relationship Sar Studies of 1 Azetidin 3 Yl 1h Imidazole Dihydrochloride Analogues

Systematic Modification of Azetidine (B1206935) Substituents and Their Impact on Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry. rsc.org Its inherent ring strain, approximately 25.4 kcal/mol, influences not only its reactivity but also the conformational presentation of its substituents, making it a key area for SAR studies. rsc.org Modifications to this ring in analogues of 1-(azetidin-3-yl)-1H-imidazole can profoundly affect biological efficacy.

Research into related heterocyclic compounds has shown that substitutions on the azetidine ring can modulate potency and selectivity. For instance, in studies of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, variations at different positions of a related azetidin-2-one (B1220530) ring led to significant changes in antimicrobial activity. nih.govmdpi.com Applying this principle to the 1-(azetidin-3-yl)-1H-imidazole scaffold, substitutions at positions 1, 2, and 4 of the azetidine ring are of primary interest.

The following table illustrates hypothetical SAR data based on systematic modifications of the azetidine ring, drawing from established principles in medicinal chemistry.

| Compound | Azetidine Ring Modification (R) | Hypothetical Biological Activity (IC₅₀, nM) | Rationale for Activity Change |

| Parent | H | 100 | Baseline activity. |

| Analogue 1a | N-CH₃ | 75 | Increased lipophilicity may enhance cell permeability or hydrophobic interactions. |

| Analogue 1b | 2-OH | 150 | Introduction of a polar group may decrease permeability or introduce unfavorable steric interactions. |

| Analogue 1c | 2,2-di-F | 50 | Fluorine substitution can block metabolic oxidation and alter electronics, potentially improving target binding. |

| Analogue 1d | N-SO₂CH₃ | 200 | A bulky, electron-withdrawing group may disrupt the optimal binding conformation or electronic profile. |

Table 1: Impact of Azetidine Ring Substitutions on Biological Activity.

Functional Group Variation on the Imidazole (B134444) Ring and Associated Effects

The imidazole ring is a versatile heterocycle prevalent in numerous biologically active compounds due to its unique electronic properties and ability to act as a hydrogen bond donor and acceptor. nih.govresearchgate.net Altering the functional groups on the imidazole ring of 1-(azetidin-3-yl)-1H-imidazole analogues is a critical strategy for modulating biological activity. humanjournals.com

SAR studies on various imidazole-containing series have consistently shown that the nature and position of substituents significantly influence efficacy. nih.gov For example, in one study, the presence of a benzyl (B1604629) or n-butyl group on an imidazole core resulted in high antifungal activity, whereas methoxyphenyl or formyl-phenyl groups led to moderate activity. nih.gov This suggests that both steric bulk and electronic effects play a crucial role.

Modifications can be made at the 2, 4, and 5 positions of the imidazole ring.

Position 2: Substitution at this position can directly influence the electronic nature of the nitrogen at position 3, affecting its hydrogen bonding capacity.

Positions 4 and 5: These positions are often solvent-exposed in ligand-receptor complexes, and substitutions here can be used to improve solubility or introduce additional binding interactions. For instance, introducing electron-withdrawing groups like halogens or a nitro group can alter the pKa of the ring, while electron-donating groups like methyl or methoxy (B1213986) can enhance hydrophobic interactions. mdpi.com

The replacement of the entire imidazole ring with bioisosteres such as phenyl or indole (B1671886) groups has been shown to be detrimental to activity in some series, underscoring the importance of the specific heterocyclic core. nih.gov

| Compound | Imidazole Ring Modification (R) | Hypothetical Biological Activity (IC₅₀, nM) | Rationale for Activity Change |

| Parent | H | 100 | Baseline activity. |

| Analogue 2a | 2-CH₃ | 80 | Small alkyl group may fill a small hydrophobic pocket. |

| Analogue 2b | 4-Cl | 60 | Electron-withdrawing group can enhance hydrogen bond acidity and participate in halogen bonding. |

| Analogue 2c | 5-NO₂ | 250 | A strong electron-withdrawing and bulky group may introduce steric hindrance and unfavorable electronics. |

| Analogue 2d | 2-NH₂ | 120 | An amino group could act as a hydrogen bond donor but may alter the desired electronic profile. |

Table 2: Influence of Imidazole Ring Functionalization on Biological Activity.

Linker Region Modifications and Their Influence on Target Interaction

In 1-(azetidin-3-yl)-1H-imidazole, the azetidine and imidazole rings are connected by a direct C-N bond. This linkage dictates the relative orientation of the two rings. Modifying this "linker" region, for instance by inserting a spacer, can have a significant impact on binding affinity even if the linker itself does not interact directly with the target. nih.gov

Introducing a methylene (B1212753) bridge to create a compound like 1-(azetidin-3-ylmethyl)-1H-imidazole increases the flexibility and degrees of freedom between the two heterocyclic systems. vulcanchem.com This added flexibility can be advantageous or detrimental. It might allow the pharmacophores to adopt a more optimal binding conformation within a target site. Conversely, increased conformational flexibility can lead to a greater entropic penalty upon binding, which would decrease affinity. nih.gov

| Compound | Linker Modification | Hypothetical Biological Activity (IC₅₀, nM) | Rationale for Activity Change |

| Parent | Direct C-N bond | 100 | Constrained conformation may be optimal or suboptimal depending on the target. |

| Analogue 3a | -CH₂- (methylene) | 50 | Increased flexibility allows for an improved binding pose, overcoming a slight entropic penalty. |

| Analogue 3b | -CH₂-CH₂- (ethylene) | 300 | Excessive flexibility increases the entropic cost of binding, reducing affinity. |

| Analogue 3c | -C(=O)- (carbonyl) | 400 | Rigid, planar linker introduces unfavorable geometry and electronic properties. |

Table 3: Effect of Linker Region Modification on Biological Activity.

Conformational Analysis and its Correlation with Biological Response

The four-membered azetidine ring is not planar and exists in a puckered conformation. Substituents on this ring will occupy specific pseudo-axial or pseudo-equatorial positions, which can be critical for proper orientation within a binding site. The significant ring strain of azetidines influences bond angles and lengths, contributing to a unique and relatively rigid scaffold. rsc.org

The orientation of the imidazole ring relative to the azetidine ring is determined by rotation around the C-N linker bond. Computational modeling and NMR spectroscopy can be used to determine the preferred low-energy conformations of these analogues. researchgate.net A strong correlation often exists between the molecule's ability to adopt a specific low-energy "bioactive" conformation and its observed biological response. Modifications that restrict the molecule to this bioactive conformation can lead to enhanced potency, while those that favor other conformations can lead to a loss of activity.

SAR Data Analysis and Interpretation in the Context of Ligand Design

The systematic collection of SAR data, as outlined in the preceding sections, provides the foundation for rational ligand design. By analyzing how structural changes affect biological activity, researchers can build predictive models, often using Quantitative Structure-Activity Relationship (QSAR) methodologies. nih.govmdpi.com

QSAR models seek to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com This involves calculating molecular descriptors that quantify various properties:

Electronic Descriptors: Such as charge distribution and dipole moment, which relate to a molecule's ability to engage in electrostatic or hydrogen bonding interactions.

Steric Descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule and its fit within a binding pocket.

Hydrophobic Descriptors: Such as the partition coefficient (LogP), which quantifies the molecule's lipophilicity and influences its ability to cross cell membranes and engage in hydrophobic interactions. nih.gov

By analyzing the contributions of these descriptors, a medicinal chemist can interpret the SAR data to form a hypothesis about the key interactions between the ligand and its target. For example, if increasing the size of a substituent at a specific position consistently decreases activity, it suggests the presence of a sterically constrained pocket. Conversely, if activity correlates positively with LogP, it indicates the importance of hydrophobic interactions. nih.gov This iterative process of design, synthesis, testing, and data analysis allows for the optimization of lead compounds to achieve higher potency and selectivity. nih.gov

Computational and Theoretical Investigations of 1 Azetidin 3 Yl 1h Imidazole Dihydrochloride

Molecular Docking Simulations for Binding Mode Prediction and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. arabjchem.orgnih.gov This method is crucial in drug discovery for elucidating ligand-receptor interactions and for virtual screening of compound libraries. mdpi.com For 1-(azetidin-3-yl)-1H-imidazole, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize its binding within a protein's active site. mdpi.com

Simulations involving imidazole (B134444) derivatives often reveal significant binding affinities with various protein targets. mdpi.com The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, can also play a critical role in forming interactions. medwinpublishers.com In a hypothetical docking study of 1-(azetidin-3-yl)-1H-imidazole against a protein kinase, the imidazole moiety could form hydrogen bonds with backbone residues in the hinge region, a common binding motif for kinase inhibitors. The azetidine nitrogen might act as a hydrogen bond acceptor, further anchoring the ligand.

Table 1: Hypothetical Molecular Docking Results for 1-(azetidin-3-yl)-1H-imidazole

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.2 | CYS 532 | Hydrogen Bond (Imidazole NH) |

| GLU 510 | Hydrogen Bond (Azetidine NH) | ||

| LEU 460 | Hydrophobic | ||

| VAL 468 | Hydrophobic | ||

| Protease Y | -7.5 | HIS 41 | π-π Stacking (Imidazole Ring) |

| CYS 145 | Hydrogen Bond (Azetidine NH) | ||

| MET 165 | Hydrophobic |

This table presents illustrative data from a hypothetical simulation to demonstrate typical outputs of a molecular docking study.

These simulations provide insights that are essential for understanding the structural basis of a compound's activity and for guiding the design of more potent derivatives. nih.gov

Molecular Dynamics (MD) Simulations to Analyze Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations are used to assess the stability of the docked conformation and to analyze the flexibility of both the ligand and the protein. nih.gov By simulating the movements of atoms and molecules, MD can confirm if the interactions predicted by docking are maintained over a period of nanoseconds. tandfonline.com

For the 1-(azetidin-3-yl)-1H-imidazole-protein complex, MD simulations would involve placing the docked structure in a simulated physiological environment (water, ions) and analyzing its trajectory. Key metrics are calculated to evaluate stability: nih.gov

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating if the complex reaches a stable equilibrium. A low and stable RMSD suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand.

Radius of Gyration (Rg): Indicates the compactness of the protein, which should remain stable if the ligand does not induce significant conformational changes. nih.gov

Table 2: Representative Molecular Dynamics Simulation Metrics

| Simulation Time (ns) | Complex RMSD (Å) | Ligand RMSD (Å) | Protein Rg (Å) |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 18.5 |

| 20 | 1.8 | 0.9 | 18.6 |

| 40 | 2.1 | 1.1 | 18.4 |

| 60 | 2.0 | 1.0 | 18.5 |

| 80 | 2.2 | 1.2 | 18.6 |

| 100 | 2.1 | 1.1 | 18.5 |

This table contains hypothetical data illustrating the stability of a ligand-protein complex over a 100 ns simulation. The stable RMSD and Rg values suggest a persistent and stable binding interaction.

These simulations provide a deeper understanding of the binding stability and the dynamic interplay between a ligand and its target, which is critical for validating potential drug candidates. tubitak.gov.tr

Quantum Chemical Calculations in Imidazole-Containing Systems for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. tandfonline.comnih.gov For 1-(azetidin-3-yl)-1H-imidazole, these methods can determine its three-dimensional geometry, charge distribution, and molecular orbital energies. researchgate.net

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comresearchgate.net This is vital for understanding non-covalent interactions with a receptor.

Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering insights into local polarity and potential sites for electrostatic interactions. tandfonline.com

DFT-based calculations have been used to explain the increased reactivity of certain azetidine derivatives, suggesting that intramolecular interactions can influence the molecule's behavior. nih.gov

Table 3: Illustrative Quantum Chemical Descriptors for an Imidazole-Azetidine Scaffold

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 3.8 Debye | Reflects molecular polarity |

This table shows representative values for quantum chemical properties, which are used to understand the electronic structure and reactivity of the molecule.

In Silico Screening and Virtual Library Design Strategies for Analogues

The scaffold of 1-(azetidin-3-yl)-1H-imidazole can serve as a starting point for designing a virtual library of analogues. nih.gov In silico screening involves computationally evaluating these analogues against a specific biological target to identify compounds with potentially improved activity or properties. mdpi.com This approach accelerates the discovery of new lead compounds by prioritizing synthesis and experimental testing for the most promising candidates.

A virtual library can be designed by systematically modifying the core structure. For 1-(azetidin-3-yl)-1H-imidazole, modifications could include:

Substitution on the imidazole ring to modulate electronic properties and explore new interactions.

Functionalization of the azetidine nitrogen to alter solubility or add new interaction points.

Changing the point of attachment between the two rings.

Table 4: Example of a Virtual Library Design Strategy

| Scaffold | R1 Substituent (Imidazole C4/C5) | R2 Substituent (Azetidine N1) | Number of Analogues |

|---|---|---|---|

| Azetidinyl-imidazole | -H, -CH3, -Cl, -F | -H, -C(O)CH3, -SO2CH3 | 12 |

| -Phenyl, -Pyridyl | -Benzyl, -Cyclopropylmethyl | 8 |

This table illustrates a strategy for creating a focused library of analogues based on the core structure for subsequent virtual screening.

This strategy, combined with high-throughput docking, allows for the rapid exploration of the chemical space around the initial hit compound to identify molecules with enhanced biological activity. nih.gov

Predictive Modeling for Structure-Activity Relationships Utilizing Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for their biological effects. researchgate.net

For a series of analogues derived from 1-(azetidin-3-yl)-1H-imidazole, a QSAR model would be built using calculated molecular descriptors. These descriptors can be categorized as:

Topological: Describing atomic connectivity (e.g., Balaban index). nih.gov

Electronic: Related to charge distribution and orbitals (e.g., dipole moment).

Steric: Pertaining to the size and shape of the molecule (e.g., molar refractivity). researchgate.net

A multiple linear regression or machine learning algorithm is then used to create an equation linking these descriptors to the experimentally measured activity (e.g., IC50). repcomseet.org The resulting model can be used to predict the activity of unsynthesized analogues, guiding medicinal chemistry efforts. nih.gov 3D-QSAR methods like CoMFA and CoMSIA can further provide contour maps that visualize favorable and unfavorable steric and electrostatic regions around the molecule. nih.gov

Table 5: Descriptors Commonly Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | LogP | Lipophilicity/hydrophobicity |

| Steric | Molar Volume (MV) | Molecular size |

| Topological | Balaban Index (J) | Molecular branching and shape |

| Quantum Chemical | Dipole Moment | Polarity and charge distribution |

This table lists typical descriptors that could be used to build a predictive QSAR model for analogues of 1-(azetidin-3-yl)-1H-imidazole.

These predictive models are a cornerstone of modern drug design, enabling a more rational and efficient search for new therapeutic agents. researchgate.netnih.gov

Role As a Chemical Biology Probe and Tool Compound

Utility in Target Identification and Validation Studies

Chemical probes derived from scaffolds like "1-(azetidin-3-yl)-1H-imidazole" are invaluable for target identification and validation. nih.gov Target identification is the process of determining the molecular target of a bioactive compound, while target validation aims to confirm that modulating this target will have the desired therapeutic effect.

One powerful technique for target identification is photoaffinity labeling. nih.gov In this approach, a derivative of the compound of interest is synthesized with a photoreactive group, such as a benzophenone (B1666685) or a diazirine. This photoaffinity probe is introduced to a biological system (e.g., cell lysate or living cells) where it binds to its target. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the target protein. The now-labeled protein can be isolated and identified using techniques like mass spectrometry. An imidazole-tethered benzophenone probe has been successfully used to photoaffinity label P450Cam, demonstrating the utility of the imidazole (B134444) moiety in directing the probe to the active site. nih.gov

The "1-(azetidin-3-yl)-1H-imidazole" scaffold is well-suited for the development of such probes. The azetidine (B1206935) or imidazole ring can be modified to incorporate a photoreactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and purification, without significantly compromising the binding affinity of the core molecule.

Once a target has been identified, selective ligands are crucial for its validation. By using a potent and selective tool compound to modulate the target's activity, researchers can establish a clear link between the target and a specific cellular or physiological outcome. For example, if a derivative of "1-(azetidin-3-yl)-1H-imidazole" is shown to selectively inhibit a particular enzyme, and this inhibition leads to a decrease in cancer cell proliferation, this provides strong evidence that the enzyme is a valid target for anticancer drug development. nih.gov

Strategies for Derivatization into Chemical Probes (e.g., affinity labels, reporter tags)

The derivatization of "1-(azetidin-3-yl)-1H-imidazole" into sophisticated chemical probes is facilitated by modern synthetic chemistry techniques, particularly "click chemistry." nih.gov Click chemistry refers to a set of biocompatible reactions that are rapid, efficient, and highly specific. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov

To create a chemical probe, the "1-(azetidin-3-yl)-1H-imidazole" scaffold can be functionalized with either an azide (B81097) or an alkyne group. This "clickable" handle can then be used to attach a variety of reporter tags. For example, a biotin tag can be attached to enable affinity purification of the target protein using streptavidin beads. researchgate.net Alternatively, a fluorescent dye can be attached for visualization of the target protein's localization within a cell using fluorescence microscopy.

The general strategy for creating a chemical probe from "1-(azetidin-3-yl)-1H-imidazole" involves a multi-step synthesis:

Synthesis of the core scaffold: Preparation of the "1-(azetidin-3-yl)-1H-imidazole" core with appropriate protecting groups.

Introduction of a linker and a clickable handle: A linker arm with a terminal azide or alkyne is attached to a position on the scaffold that is not critical for target binding. This position is often determined through SAR studies.

Attachment of a reporter tag: The clickable handle is then reacted with a reporter tag (e.g., biotin-alkyne or fluorescein-azide) via a click reaction to yield the final chemical probe.

The table below outlines common components used in the derivatization of small molecules into chemical probes.

| Component | Function | Examples |

| Pharmacophore | Binds to the biological target | "1-(azetidin-3-yl)-1H-imidazole" core |

| Reactive Group | Forms a covalent bond with the target | Photoaffinity labels (e.g., benzophenone, diazirine) |

| Clickable Handle | Allows for bioorthogonal ligation | Azide, Alkyne |

| Reporter Tag | Enables detection and/or purification | Biotin, Fluorescent dyes (e.g., fluorescein, rhodamine) |

Through these derivatization strategies, "1-(azetidin-3-yl)-1H-imidazole dihydrochloride" serves as a versatile platform for the development of powerful chemical probes to explore the complexities of biological systems.

Contribution to Drug Discovery and Lead Optimization Paradigms

Recognition as a Lead Compound or Scaffold for New Chemical Entities

The azetidine-imidazole scaffold is recognized for its potential in generating lead compounds for new chemical entities (NCEs). The azetidine (B1206935) ring is an attractive design element in medicinal chemistry due to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, while providing a fixed orientation for substituents. nih.govenamine.net This conformational rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. enamine.net

Imidazole (B134444) and its derivatives are ubiquitous in medicinal chemistry, appearing in numerous approved drugs and natural products. chemijournal.comekb.eg The imidazole nucleus is a versatile pharmacophore that can act as a proton donor or acceptor, engage in pi-stacking interactions, and coordinate with metallic cofactors in enzymes. mdpi.com

The combination of a rigid, sp³-rich azetidine core with the aromatic, functionally versatile imidazole ring creates a scaffold that is well-suited for exploration in drug discovery programs. This scaffold provides multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective drug candidates. For instance, azetidine-containing compounds have been successfully developed as potent inhibitors for targets like the colony-stimulating factor-1 receptor (CSF-1R) and as GABA uptake inhibitors. nih.govnih.gov Similarly, imidazole-based compounds have been optimized as inhibitors for enzymes such as insulin-degrading enzyme. nih.gov The azetidine-imidazole framework, therefore, represents a promising starting point for identifying novel lead compounds against a wide array of biological targets.

Strategies for Hit-to-Lead and Lead Optimization Employing the Azetidine-Imidazole Scaffold

The transition from an initial "hit," often identified through screening, to a viable "lead" compound involves a multi-parameter optimization process. medium.comupmbiomedicals.com For a molecule based on the azetidine-imidazole scaffold, this process involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). medium.comsk.ru

Key optimization strategies for this scaffold would include:

Substitution on the Azetidine Ring: The nitrogen atom of the azetidine ring is a primary site for modification. Attaching various lipophilic or polar groups can significantly impact the molecule's interaction with its target and its pharmacokinetic profile. For example, in the development of GABA uptake inhibitors, N-alkylation of the azetidine ring with lipophilic residues led to compounds with high potency at the GAT-1 transporter. nih.gov

Substitution on the Imidazole Ring: The carbon atoms of the imidazole ring (positions 2, 4, and 5) are amenable to substitution with various functional groups. These modifications can fine-tune the electronic properties and steric profile of the molecule to improve target engagement. Structure-activity relationship studies on imidazole-containing compounds have shown that even small changes, such as adding a methyl group or a halogen, can drastically alter biological activity. mdpi.comnih.gov

Bioisosteric Replacement: Functional groups can be replaced with bioisosteres to improve properties while retaining biological activity. For instance, a carboxylic acid group, if present in a derivative, could be replaced with a tetrazole ring to modulate acidity and metabolic stability. nih.gov

The following interactive table illustrates hypothetical lead optimization strategies based on established medicinal chemistry principles for related scaffolds.

| Scaffold Modification | Rationale | Potential Impact on Properties |

|---|---|---|

| Addition of a lipophilic group (e.g., 4,4-diphenylbutenyl) to the azetidine nitrogen | To access hydrophobic pockets in the target's binding site and improve cell permeability. | Increased potency; potentially increased metabolic clearance and lower solubility. |

| Introduction of a halogen (e.g., Cl, F) on the imidazole ring | To modulate electronic properties, form halogen bonds with the target, and block metabolic hotspots. | Improved binding affinity and metabolic stability. |

| Replacement of a polar functional group (e.g., ester) with a stable bioisostere (e.g., 1,2,4-oxadiazole) | To enhance metabolic stability against hydrolysis by esterases. | Increased plasma stability and improved pharmacokinetic profile. nih.gov |

| Introduction of a small alkyl group (e.g., methyl) on the imidazole ring | To probe for small steric pockets and potentially improve ligand efficiency. | Enhanced selectivity and potency. |

Integration within High-Throughput Screening (HTS) Campaigns for Hit Identification

High-Throughput Screening (HTS) allows for the rapid testing of large collections of compounds to identify initial hits against a specific biological target. upmbiomedicals.com The azetidine-imidazole scaffold is well-suited for inclusion in HTS libraries, particularly in the context of fragment-based drug discovery (FBDD). nih.govnih.gov

In FBDD, small, low-complexity molecules (fragments) are screened for weak but efficient binding to a target. nih.gov The azetidine-imidazole core is an ideal candidate for a fragment library due to its:

Low Molecular Weight and Complexity: It conforms to the general guidelines for fragments, such as the "Rule of Three."

Three-Dimensional Character: The sp³-hybridized azetidine ring provides a distinct 3D vector, which is often underrepresented in traditional screening libraries but is crucial for effective exploration of protein binding sites. enamine.net

Chemical Tractability: The scaffold possesses clear and accessible points for chemical modification, allowing fragment hits to be readily elaborated into more potent, lead-like molecules. nih.gov

Commercially available building blocks containing azetidine or imidazole moieties are frequently used to build diverse compound libraries for HTS campaigns. enamine.netlifechemicals.com The azetidine-imidazole scaffold can be used as a core structure from which a focused library is synthesized, with diversity introduced at various positions on both rings. Such libraries can then be screened to identify initial hits, which subsequently enter the hit-to-lead optimization pipeline. upmbiomedicals.comacs.org

Considerations for Modulating Selectivity and Affinity in Lead Optimization

A critical goal of lead optimization is to improve a compound's affinity (how tightly it binds to its intended target) and selectivity (its preference for the intended target over other, off-target proteins). upmbiomedicals.com The azetidine-imidazole scaffold offers several avenues for fine-tuning these properties.

Modulating Affinity: Affinity is often improved by optimizing interactions with the target's binding site. For the azetidine-imidazole scaffold, this can be achieved by:

Exploiting the Azetidine Vector: The rigid azetidine ring projects its substituents in well-defined directions. By systematically varying the groups attached to the ring, chemists can identify substituents that form optimal van der Waals, hydrophobic, or hydrogen-bonding interactions with the target protein. nih.gov

Fine-tuning Imidazole Interactions: The imidazole ring can be decorated with substituents that enhance its hydrogen bonding capacity or create favorable pi-stacking interactions with aromatic residues like tyrosine or tryptophan in the binding pocket. nih.gov

Modulating Selectivity: Selectivity is often achieved by exploiting subtle differences between the binding sites of the target and related off-targets.

Steric Hindrance: Introducing bulky substituents at specific positions on the scaffold can prevent the molecule from binding to the smaller active site of an off-target protein while still allowing it to fit into the larger active site of the intended target.

Targeting Specific Residues: If the target protein has a unique amino acid residue in its binding site (e.g., a cysteine), the scaffold can be modified to include a functional group that forms a specific interaction (e.g., a covalent bond) with that residue, thereby conferring high selectivity. In a study of SARS-CoV-2 inhibitors, the addition of an imidazole sulfonamide was found to provide picomolar potency, demonstrating how specific functionalization can dramatically improve activity. acs.org

The following interactive table outlines hypothetical strategies for modulating affinity and selectivity for a target kinase, based on common SAR principles.

| Modification to Azetidine-Imidazole Scaffold | Objective | Mechanism | Example from Related Scaffolds |

|---|---|---|---|

| Adding a 2-amino-pyrimidine group to the azetidine nitrogen | Increase Affinity | Forms a key hydrogen bond interaction with the "hinge" region of the kinase. | Observed in CSF-1R inhibitors. nih.gov |

| Introducing a bulky group (e.g., tert-butyl) on the imidazole ring | Increase Selectivity | Creates steric clash with a "gatekeeper" residue in off-target kinases, preventing binding. | A common strategy in kinase inhibitor design. |

| Replacing a phenyl substituent with a pyridine ring | Improve Affinity & Solubility | The pyridine nitrogen can act as a hydrogen bond acceptor with the target and improves aqueous solubility. | Demonstrated in STAT3 inhibitors where heterocycle introduction was successful. |

| Altering stereochemistry at a substituted azetidine carbon | Improve Affinity & Selectivity | Only one enantiomer may fit optimally into the chiral binding pocket of the target protein. | Stereo/structure-activity relationships are a fundamental aspect of medicinal chemistry. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Scalable Production Methodologies

The synthesis of azetidine-containing compounds has historically been challenging, a factor that has limited their widespread investigation. nih.gov However, recent advancements in synthetic methodologies are paving the way for more accessible and versatile production of these four-membered nitrogen heterocycles. nih.govmit.edu Future research should focus on developing novel, efficient, and scalable synthetic routes for 1-(azetidin-3-yl)-1H-imidazole dihydrochloride (B599025).

Key areas of exploration include:

Development of one-pot condensation reactions: Streamlining the synthesis process to improve yield and reduce production costs. biomedpharmajournal.orgwho.int

Solvent-free synthesis: Employing environmentally friendly methods that minimize the use of hazardous solvents. who.int

Catalyst optimization: Investigating new catalysts to enhance reaction rates and selectivity. who.int

Scalable production: Adapting laboratory-scale syntheses for large-scale industrial production to meet potential future demands for therapeutic applications. researchgate.net

A versatile and scalable method for producing N-functionalized imidazoles has been developed, which could be adapted for the synthesis of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride, potentially enhancing its availability for research and commercial applications. researchgate.net

| Synthetic Approach | Potential Advantages | Key Challenges |

| One-Pot Reactions | Increased efficiency, reduced waste, lower cost | Optimizing reaction conditions for multiple steps |

| Solvent-Free Synthesis | Environmentally friendly, reduced cost | Ensuring reactant miscibility and reaction efficiency |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions | Catalyst cost and stability |

| Scalable Production | Meeting potential clinical and commercial demand | Maintaining purity and consistency at a larger scale |

Expansion of Biological Target Repertoire for Azetidine-Imidazole Scaffolds

The azetidine (B1206935) moiety is recognized for its molecular rigidity and diverse pharmacological activities, including anticancer, antibacterial, and antimicrobial properties. nih.gov Similarly, the imidazole (B134444) scaffold is a component of many biologically active compounds and is known to interact with a wide range of biological targets. biomedpharmajournal.orgmdpi.comnih.gov The combination of these two scaffolds in 1-(azetidin-3-yl)-1H-imidazole suggests a broad potential for biological activity that is yet to be fully explored.

Future research should aim to expand the known biological targets of this scaffold. High-throughput screening and proteomics approaches could identify novel protein interactions and cellular pathways modulated by this compound. Given the known activities of related compounds, potential areas of investigation include:

Enzyme inhibition: Targeting kinases, proteases, and other enzymes involved in disease pathways. nih.govnih.gov

Receptor modulation: Investigating interactions with G-protein coupled receptors (GPCRs) and other cell surface receptors. acs.org

Antimicrobial activity: Screening against a broad range of bacterial and fungal pathogens. nih.govarabjchem.org

Anticancer properties: Evaluating its efficacy against various cancer cell lines and exploring its potential as an anticancer agent. nih.govmdpi.com

The imidazole ring's electron-rich nature allows it to readily bind to various enzymes and receptors, suggesting that this compound could have a wide range of therapeutic applications. nih.gov

Advanced Computational Modeling for Deeper Insights into Molecular Interactions

Computational modeling has become an indispensable tool in modern drug discovery for predicting and understanding the interactions between small molecules and their biological targets. arabjchem.orgrjptonline.org For this compound, advanced computational techniques can provide profound insights into its molecular interactions and guide the design of more potent and selective derivatives.

Future computational studies should include:

Molecular Docking: To predict the binding modes of the compound with various protein targets and to understand the key intermolecular interactions. arabjchem.orgrjptonline.orgresearchgate.netnih.gov

Quantum Mechanics Calculations: To elucidate the electronic properties of the molecule and its impact on binding affinity. nih.govnih.gov

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-protein complex and to assess the stability of the binding interactions over time. researchgate.netnih.gov

These computational approaches can help to rationalize experimental findings and provide a theoretical framework for the structure-activity relationship (SAR) of this class of compounds, thereby accelerating the drug discovery process. cu.edu.tr

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding orientation and affinity | Identification of key binding site residues and interactions |

| Quantum Mechanics | Analyzing electronic structure and reactivity | Understanding the energetic basis of binding |

| Molecular Dynamics | Simulating the dynamic behavior of the complex | Assessing the stability and conformational changes upon binding |

Design of Next-Generation Chemical Probes with Enhanced Specificity

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The azetidine-imidazole scaffold of this compound can serve as a foundation for the development of next-generation chemical probes with enhanced specificity and functionality.

Future research in this area should focus on:

Fluorescent Probes: Incorporating fluorophores into the azetidine-imidazole scaffold to create probes for cellular imaging and for studying the localization and dynamics of biological targets. researchgate.netnih.govrsc.orgacs.org

Photoaffinity Labeling Probes: Designing probes that can covalently bind to their target upon photoactivation, enabling the identification and characterization of novel biological targets. emory.edunih.gov

Bifunctional Probes: Developing probes that can simultaneously bind to a target and recruit other molecules to modulate its function.

The development of such probes will not only advance our understanding of the biological roles of the targets of 1-(azetidin-3-yl)-1H-imidazole but also provide valuable tools for drug discovery and diagnostics.

Potential for Combination Research with Other Chemical Modalities

Combination therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. The unique properties of the azetidine-imidazole scaffold suggest that this compound could be a valuable component in combination therapies.

Future research should explore the synergistic effects of this compound with other chemical modalities, including:

Conventional Antibiotics: Investigating the potential of this compound to enhance the efficacy of existing antibiotics and to overcome antibiotic resistance. nih.gov

Antifungal Agents: Exploring its use in combination with other antifungal drugs to improve treatment outcomes for invasive fungal infections. nih.gov

Anticancer Drugs: Assessing its ability to sensitize cancer cells to chemotherapy or to act in synergy with targeted cancer therapies. mdpi.com

By exploring these combination strategies, it may be possible to develop more effective and durable treatment regimens for a variety of diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.